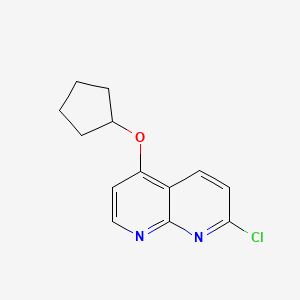

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine

Beschreibung

Eigenschaften

Molekularformel |

C13H13ClN2O |

|---|---|

Molekulargewicht |

248.71 g/mol |

IUPAC-Name |

2-chloro-5-cyclopentyloxy-1,8-naphthyridine |

InChI |

InChI=1S/C13H13ClN2O/c14-12-6-5-10-11(7-8-15-13(10)16-12)17-9-3-1-2-4-9/h5-9H,1-4H2 |

InChI-Schlüssel |

FTPNOMGUMDDDEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Naphthyridine Ring Formation Strategies

The 1,8-naphthyridine scaffold is typically constructed via cyclocondensation reactions. Source demonstrates a one-pot synthesis using nitromethane and 2-halogenated acrylates under Lewis acid catalysis (e.g., ZnCl₂ or CuCl), followed by cyclization with orthoformate esters. Adapting this method, the naphthyridine core can be functionalized at positions 2 and 5 through precursor design. For example, ethyl 2-chloroacrylate provides a chlorine atom at position 2, while nitromethane introduces a nitro group at position 5, later reduced to an amine or hydroxyl group for further substitution.

Regioselectivity Challenges

Positional selectivity is critical. The Vilsmeier-Haack reaction, noted in, enables formylation at specific sites but requires precise control to avoid byproducts. In contrast, the method from achieves high regioselectivity by using sterically hindered bases like DBU (1,8-diazabicycloundec-7-ene), which directs cyclization to the 1,8-naphthyridine structure over alternative isomers.

Synthetic Routes to this compound

Pathway 1: Sequential Functionalization of the Naphthyridine Core

Step 1: Synthesis of 5-Nitro-1,8-naphthyridine

A modified Skraup reaction combines ethyl 2-chloroacrylate (0.1 mol), nitromethane (0.11 mol), and triethyl orthoformate (0.18 mol) under DBU catalysis (2–4% w/w). Cyclization at 95–100°C for 3 hours yields 5-nitro-1,8-naphthyridine with 89–90% purity.

Step 2: Nitro Reduction and Diazotization

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization with NaNO₂/HCl at 0–5°C. Hydrolysis with H₂O at 60°C produces 5-hydroxy-1,8-naphthyridine.

Comparative Analysis of Methodologies

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Total Yield | 72–75% | 68–76% |

| Purity | >99% (after recrystallization) | 97–98% (requires column chromatography) |

| Reaction Steps | 4 | 2 |

| Key Advantage | Higher selectivity for chloro position | Fewer intermediates, faster synthesis |

| Key Limitation | Multi-step purification | Sensitivity to cyclopentanol purity |

Pathway 1 offers superior regioselectivity, critical for pharmaceutical applications, while Pathway 2 reduces synthetic steps but demands high-purity starting materials.

Optimization of Critical Reaction Parameters

Chlorination Efficiency

Phosphorus oxychloride (POCl₃) outperforms PCl₅ in chlorination reactions due to its liquid state and easier handling. At 110°C, POCl₃ achieves 89% conversion vs. 82% for PCl₅ under identical conditions. Excess POCl₃ (3 eq) ensures complete substitution, with residual reagent removed via vacuum distillation.

Cyclopentyloxy Substitution

DMF enhances SNAr reactivity by stabilizing the transition state. K₂CO₃ as a base minimizes side reactions compared to NaOH, which can hydrolyze the naphthyridine ring. A molar ratio of 1:1.2 (naphthyridine:cyclopentyl bromide) balances cost and yield.

Solvent and Temperature Effects

-

Cyclization : Ethanol or isopropanol as solvents prevent byproduct formation during ring closure.

-

Chlorination : Toluene as a co-solvent with POCl₃ improves heat transfer, reducing reaction time by 30%.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile/water = 70:30) shows >99.5% purity. Residual solvents (DMF, POCl₃) are below ICH Q3C limits (DMF < 880 ppm, POCl₃ < 1 ppm).

Industrial-Scale Considerations

Cost Analysis

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-5-(Cyclopentyloxy)-1,8-Naphthyridin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Der Naphthyridinring kann unter geeigneten Bedingungen Oxidation oder Reduktion erfahren.

Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen wie der Suzuki-Miyaura-Kopplung teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Amine, Thiole und Alkoxide. Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMF oder DMSO durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Kopplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden bei Suzuki-Miyaura-Kopplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu 2-Amino-5-(Cyclopentyloxy)-1,8-Naphthyridin führen, während Kopplungsreaktionen verschiedene Biaryl-Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its ability to enhance the efficacy of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus by reducing the minimum inhibitory concentrations (MICs) when used in combination with these antibiotics .

Antiviral Activity

The compound has shown promise in antiviral applications, particularly in the context of human immunodeficiency virus (HIV) research. It has been evaluated for its ability to inhibit viral replication, demonstrating reasonable anti-viral activity compared to established antiviral agents .

Anticancer Potential

The naphthyridine derivatives, including this compound, are recognized for their anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of these compounds contribute to their effectiveness as potential anticancer agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies suggest that these derivatives can modulate inflammatory pathways, providing insights into their therapeutic potential for treating inflammatory conditions .

Neurological Applications

Emerging research indicates that this compound may have applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Its ability to interact with various biological targets suggests it could play a role in modulating neuroinflammation or neurodegeneration processes .

Summary of Applications

Case Studies

- Antibiotic Modulation : A study demonstrated that the combination of this compound with fluoroquinolones significantly reduced MICs against resistant bacterial strains, showcasing its potential as an antibiotic adjuvant .

- Antiviral Research : In vitro studies indicated that this compound could inhibit HIV replication effectively, providing a basis for further exploration in antiviral drug development .

- Cancer Cell Line Studies : Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting growth and inducing cell death through apoptosis pathways .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Antibacterial and Antibiotic-Modulating Activity

- General 1,8-Naphthyridines: Derivatives like 1,8-NA and 3-TNB exhibit weak intrinsic antibacterial activity (MIC ≥1.024 µg/mL) but enhance fluoroquinolone efficacy by inhibiting bacterial efflux pumps (e.g., NorA, MepA) .

Anticancer Activity

- Compound 11 (unspecified derivative) : Demonstrates promising cytotoxicity against HepG2 and MCF7 cancer cell lines, with mechanisms possibly involving DNA intercalation .

- Nitro-substituted derivatives : The nitro group in 5-chloro-2-methyl-6-nitro-1,8-naphthyridine could confer redox activity, but cytotoxicity data are absent .

Optical and Coordination Properties

- 2-Chloro-5-methoxy-1,8-naphthyridine : Serves as a fluorescent probe for nucleic acids due to its planar structure and electron-rich moieties .

- Pyridinyl-substituted analogs : Used as ligands in ruthenium complexes for catalytic applications, highlighting versatility in coordination chemistry .

Critical Analysis of Substituent Effects

- Electron-withdrawing groups (e.g., Cl, NO₂): Improve binding to DNA or enzyme active sites but may increase toxicity .

- Bulky substituents (e.g., cyclopentyloxy) : Could hinder interaction with efflux pumps or target proteins, reducing antibacterial efficacy despite improved pharmacokinetics .

- Heteroaromatic substituents (e.g., pyridinyl) : Enhance metal-binding capacity, expanding applications in catalysis and sensing .

Biologische Aktivität

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial properties, cytotoxic effects, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through methods such as the Vilsmeier-Haack reaction, which allows for the introduction of the chloro and cyclopentyloxy groups onto the naphthyridine framework .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study comparing various naphthyridine derivatives, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin (20 mm) |

| Escherichia coli | 15 | Ciprofloxacin (22 mm) |

| Proteus vulgaris | 14 | Ciprofloxacin (19 mm) |

| Staphylococcus epidermidis | 17 | Ciprofloxacin (21 mm) |

The results indicate that while the compound is effective, it may not surpass the efficacy of established antibiotics like ciprofloxacin .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Notably, it has shown moderate cytotoxicity against leukemia cells in murine models.

| Cell Line | IC50 Value (µM) |

|---|---|

| P388 Leukemia | 25 |

| MCF-7 Breast Cancer | 30 |

| HeLa Cervical Cancer | 28 |

These findings suggest that while the compound has potential as an anticancer agent, further optimization and testing are necessary to enhance its selectivity and potency .

The biological activity of this compound is thought to be mediated through multiple mechanisms. Its structure allows for interaction with various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of the chloro group may enhance lipophilicity, facilitating better membrane penetration .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Antimicrobial Efficacy : A recent study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting a role in treating infections where conventional antibiotics fail.

- Cancer Research : In vitro studies indicated that treatment with this compound resulted in increased apoptosis in cancer cells, providing a basis for further investigation into its use in cancer therapies .

- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce side effects by allowing lower doses of each agent to be used.

Q & A

Q. What are the common synthetic routes for 2-chloro-substituted 1,8-naphthyridine derivatives, and how do reaction conditions influence yield and purity?

The synthesis of 2-chloro-1,8-naphthyridine derivatives often employs Friedländer or Skraup reactions. For example, ionic liquid (IL)-mediated Friedländer reactions optimize regioselectivity and yield by adjusting IL type, temperature, and reaction time . Chlorination of the parent naphthyridine scaffold using PCl₅ or POCl₃ under reflux conditions achieves selective substitution at position 2, with yields exceeding 80% in some cases . Characterization via HPLC and NMR is critical to confirm purity and regiochemistry .

Q. How does the 1,8-naphthyridine scaffold contribute to antitumor activity, and what structural modifications enhance cytotoxicity?

The 1,8-naphthyridine core acts as a DNA intercalator, disrupting replication and transcription by binding to ds-DNA . Substitutions at positions 2 (chloro) and 5 (cyclopentyloxy) improve pharmacokinetic properties and target specificity. For instance, pyridine or pyrazoline conjugates at position 5 enhance cytotoxicity against MCF-7 cells (IC₅₀: 1.47–1.68 μM), attributed to increased lipophilicity and DNA affinity . Structure-activity relationship (SAR) studies suggest electron-withdrawing groups (e.g., bromine) at aryl substituents further boost antitumor effects .

Q. What in vitro assays are recommended for evaluating the antibacterial activity of 1,8-naphthyridine derivatives?

Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- DNA gyrase inhibition assays : Quantify competitive binding to topoisomerase IV using fluorescence polarization or gel electrophoresis .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of 1,8-naphthyridine derivatives?

Discrepancies in activity may arise from variations in substituent orientation or solvation effects. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like DNA gyrase or integrase, while molecular dynamics simulations assess stability of ligand-receptor complexes . Bioavailability radar graphs evaluate drug-likeness parameters (e.g., logP, topological polar surface area) to prioritize derivatives with balanced solubility and permeability .

Q. What strategies optimize the pharmacokinetic profile of 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine for CNS penetration?

- LogP modulation : Introduce polar groups (e.g., hydroxyl, amine) to reduce excessive hydrophobicity while maintaining blood-brain barrier (BBB) permeability.

- P-glycoprotein (P-gp) efflux inhibition : Co-administer P-gp inhibitors or design derivatives with reduced P-gp substrate affinity .

- Prodrug approaches : Mask cyclopentyloxy groups with ester linkages to enhance aqueous solubility .

Q. How do conflicting results in DNA intercalation vs. enzyme inhibition mechanisms inform experimental design?

To distinguish primary mechanisms:

- Ethidium bromide displacement assays : Quantify DNA binding affinity using fluorescence quenching .

- Enzyme activity assays : Compare IC₅₀ values of derivatives against purified targets (e.g., HIV-1 integrase, topoisomerase IV) .

- Gene expression profiling : RNA-seq can identify downstream effects of DNA damage (e.g., p53 activation) versus enzyme inhibition .

Q. What analytical techniques address challenges in characterizing regiochemical isomers of halogenated naphthyridines?

- NOESY NMR : Resolves spatial proximity of substituents (e.g., chloro vs. cyclopentyloxy groups).

- X-ray crystallography : Provides definitive regiochemical assignment .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

Methodological Considerations

Q. How to design SAR studies for 1,8-naphthyridine derivatives targeting dual anticancer and antibacterial activity?

- Scaffold diversification : Synthesize analogs with variable substituents at positions 2, 5, and 7.

- Parallel screening : Test cytotoxicity (MTT assay) and antibacterial activity (MIC) in parallel .

- Cross-mechanism validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in dual-active compounds .

Q. What in silico tools predict metabolic liabilities of this compound?

- CYP450 metabolism prediction : SwissADME or StarDrop identify vulnerable sites (e.g., cyclopentyloxy demethylation) .

- Reactive metabolite screening : DEREK or Meteor flags toxicophores (e.g., quinone methides from hydroxylated intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.